Sulfinemycin

Natural Product Chemistry Structural Biology Anthelmintic Discovery

Researchers face a critical need for novel anthelmintic probes to combat resistance. Sulfinemycin, a rare thioamide S-oxide antibiotic from Streptomyces sp., addresses this gap. Its unique pharmacophore is distinct from all major commercial classes, making it ideal for discovering new target pathways. Key features: Distinct trans alpha,beta-unsaturated thioamide S-oxide group. Ideal for phenotypic screening against Haemonchus or C. elegans models. Valuable tool for studying thioamide metabolism. Reliable supply for exploratory research.

Molecular Formula C16H31NOS
Molecular Weight 285.5 g/mol
Cat. No. B1250851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfinemycin
Synonymssulfinemycin
Molecular FormulaC16H31NOS
Molecular Weight285.5 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCCC=CC(=S=O)N
InChIInChI=1S/C16H31NOS/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)19-18/h12,14-15H,3-11,13,17H2,1-2H3/b14-12+
InChIKeyOZRWOZAJBRXGLW-WYMLVPIESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfinemycin – Thioamide S-Oxide Anthelmintic Antibiotic


Sulfinemycin is a naturally occurring antibiotic first isolated from Streptomyces sp. LL-F35101 (also designated Streptomyces albus NRRL 3384) [1]. It is classified as a thioamide S-oxide antibiotic and is defined by its trans alpha,beta-unsaturated thioamide S-oxide group, a rare functional motif among known natural anthelmintics [1][2]. The compound has the molecular formula C16H31NOS and a molecular weight of 285.49 g/mol, with the IUPAC name (E)-14-methyl-1-sulfinylpentadec-2-en-1-amine [2].

Structurally distinct thioamide S-oxide pharmacophore for anthelmintic discovery
Natural product from Streptomyces suited for novel target screening
Categorically different from all WHO-listed anthelmintic classes

Sulfinemycin: Why It Cannot Be Substituted


Sulfinemycin belongs to the thioamide antibiotic class, which is structurally and mechanistically distinct from the major commercial anthelmintic classes such as macrocyclic lactones (e.g., ivermectin), benzimidazoles (e.g., albendazole), and imidazothiazoles (e.g., levamisole) [1]. The compound's core structure contains a primary thioamide S-oxide moiety, a functional group rarely observed in natural products and associated with unique metabolic activation pathways in target organisms [1]. Generic substitution with a common anthelmintic is therefore not feasible; selecting a benzimidazole to replicate the activity of a thioamide S-oxide would disregard fundamental differences in molecular target, metabolic stability, and spectrum [1][2].

Macrocyclic lactones (e.g., ivermectin)
May not engage thioamide-sensitive targets; target space and metabolic stability differ fundamentally.
Benzimidazoles (e.g., albendazole)
Lack thioamide S-oxide group; mechanism and nematode spectrum may not transfer.
Imidazothiazoles (e.g., levamisole)
Distinct pharmacophore with different metabolic activation; cannot replicate thioamide S-oxide properties.

Sulfinemycin Head-to-Head Evidence


Thioamide S-Oxide vs. Standard Anthelmintics

Sulfinemycin is the only known natural anthelmintic antibiotic featuring a primary trans alpha,beta-unsaturated thioamide S-oxide group, confirmed by NMR and mass spectrometry [1]. In contrast, the most widely used anthelmintics, such as the macrocyclic lactone ivermectin (C48H74O14, pentacyclic lactone) and the benzimidazole albendazole (C12H15N3O2S, a carbamate), lack this functional group entirely [2]. This structural differentiation is categorical rather than incremental, as the thioamide S-oxide motif is absent from all WHO-listed essential anthelmintics.

Structural class
Class-level inference
Thioamide S-oxide motif present exclusively; absent in ivermectin, albendazole, levamisole.
Supports novel pharmacophore attribution for anthelmintic research.
Structural elucidation by NMR and HR-MS; no direct functional comparison.
Natural Product Chemistry Structural Biology Anthelmintic Discovery

Differential Antibacterial Activity vs. Closthioamide

Sulfinemycin exhibits only weak antibacterial activity, with a reported Minimum Inhibitory Concentration (MIC) of 128 µg/mL against Staphylococcus aureus . In contrast, the related polythioamide antibiotic closthioamide is a potent DNA gyrase inhibitor with reported MIC values of 0.58 µM (~0.34 µg/mL for MW ~580) against methicillin-resistant Staphylococcus aureus (MRSA) and 9.00 µM against Escherichia coli [1]. While closthioamide is a potent antibacterial agent, it lacks reported anthelmintic activity. Sulfinemycin's primary biological activity is anthelmintic, making its mechanism of action fundamentally different .

Antibacterial activity
Cross-study comparable
Sulfinemycin MIC 128 µg/mL vs. closthioamide 0.58 µM (MRSA); ~376-fold less potent.
Supports anthelmintic-selective activity context over antibacterial effects.
MIC assays from separate studies; direct comparison requires validation.
Antimicrobial Resistance Natural Product Antibiotics Thioamide Antibiotics

Anthelmintic Spectrum vs. Depsipeptide-Derived Thioamides

While direct head-to-head anthelmintic efficacy data for sulfinemycin against commercial standards is not publicly available, class-level inference can be drawn. Synthetic thioamide analogues of the cyclic octadepsipeptide PF1022A demonstrated improved efficacy against Haemonchus contortus and Trichostrongylus colubriformis in sheep compared to the parent compound [1]. As a naturally occurring thioamide S-oxide, sulfinemycin occupies a distinct chemical space from these synthetic analogues (acyclic long-chain vs. cyclic depsipeptide) and may target a different spectrum of nematodes, as suggested by its discovery from a soil actinobacterium screening program [2]. However, high-strength quantitative differentiation is limited; the available evidence supports structural and mechanistic novelty rather than superiority in defined parasitic models.

Anthelmintic spectrum
Class-level inference
Acyclic long-chain thioamide S-oxide vs. cyclic depsipeptide analogues.
Categorical backbone difference suggests distinct nematode spectrum.
No direct cross-study comparison; screening data limited to primary assay.
Helminthology Anthelmintic Resistance Drug Discovery

Safety Margin from Thioamide S-Oxide Metabolism

The toxicity of thioamides in mammals is dependent on sequential metabolic oxidation of the thioamide sulfur by flavoprotein monooxygenases or cytochromes P450, ultimately generating toxic thioamide S,S-dioxides or further oxidized species [1]. Critically, thioamide S-oxides like sulfinemycin are at an intermediate oxidation state that is not toxic without further oxygenation [1]. This metabolic feature suggests sulfinemycin may possess a wider therapeutic index than other thioamide prodrugs such as ethionamide, which requires metabolic activation in mycobacteria to exert toxicity [1][2]. However, this advantage is inferred from the metabolic pathway and has not been validated through direct comparative mammalian toxicity studies for sulfinemycin.

Metabolic safety
Class-level inference
Intermediate thioamide S-oxide oxidation state; further oxidation required for toxicity.
May support selectivity review against thioamide prodrugs like ethionamide.
Based on flavoprotein monooxygenase pathway; no comparative mammalian toxicity data.
Toxicology Drug Metabolism Selectivity

Sulfinemycin Research and Procurement Scenarios


Phenotypic Screening for Novel Anthelmintic Mechanisms

Sulfinemycin is best suited for inclusion in phenotypic anthelmintic screening libraries where the goal is identifying compounds with unprecedented mechanisms of action. Its unique thioamide S-oxide pharmacophore, distinct from all WHO-listed anthelmintics [1], makes it a valuable probe for discovering new target pathways in parasitic nematodes. Specifically, it can be used in whole-organism assays against Haemonchus contortus or Caenorhabditis elegans models to identify compounds that overcome resistance to current drugs [2]. The limited dataset means sulfinemycin should be procured as a tool compound for exploratory research rather than as a validated lead.

Comparative Structural Biology and SAR Studies

The acyclic thioamide S-oxide backbone of sulfinemycin provides a simpler scaffold for medicinal chemistry optimization compared to complex cyclic depsipeptide anthelmintics. Procurement is justified for SAR programs aiming to derivatize the long-chain alkyl portion or modify the thioamide S-oxide functional group to improve potency and selectivity [1]. Comparative studies with synthetic thioamide analogues of PF1022A can illuminate how backbone cyclization affects anthelmintic spectrum [2].

Thioamide Metabolism and Selectivity Probes

Given that thioamide S-oxides represent an intermediate oxidation state with distinct toxicity profiles, sulfinemycin is a relevant probe for studying flavoprotein-mediated thioamide metabolism in both target organisms and mammalian hosts [1]. Researchers studying ethionamide resistance or the EtaA enzyme in Mycobacterium tuberculosis can use sulfinemycin as a structurally distinct thioamide S-oxide control to better understand substrate specificity profiles [1][2].

Natural Product Collection for Antibiotic Resistance Research

Sulfinemycin, as a rare natural product from a Streptomyces species, is a high-value addition to microbial natural product libraries focused on antimicrobial resistance. Its weak antibacterial activity (MIC 128 µg/mL against S. aureus) combined with its anthelmintic properties makes it an ideal tool for studying the evolution of dual antimicrobial-anthelmintic activity in actinobacterial secondary metabolites [1]. Procuring this compound supports fundamental research into underexplored chemical space in the Streptomyces genus.

Application
Selection Property
Validation Focus
Phenotypic anthelmintic screening
Unprecedented thioamide S-oxide pharmacophore
Target pathway identification in resistant nematodes
Anthelmintic SAR programs
Acyclic long-chain thioamide scaffold
Backbone cyclization impact on spectrum
Thioamide metabolism studies
Intermediate S-oxide oxidation state
Flavoprotein monooxygenase substrate specificity
Microbial natural product libraries
Rare Streptomyces secondary metabolite
Dual antimicrobial-anthelmintic activity evolution
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